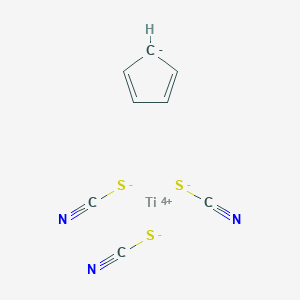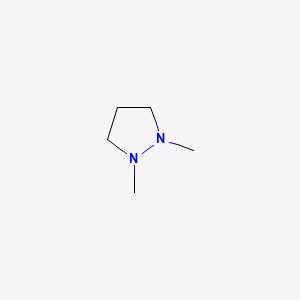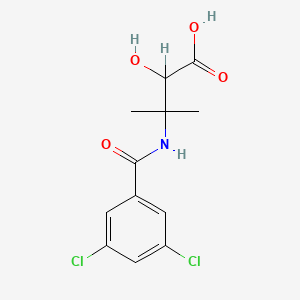![molecular formula C14H20ClNO3 B14679076 2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide CAS No. 33760-10-0](/img/structure/B14679076.png)
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide typically involves the reaction of 3,4-dimethoxyphenylbutylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary amides, while oxidation reactions can produce carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with a shorter alkyl chain.
3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine: Contains a different amine group and alkyl chain length
Uniqueness
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide is unique due to its specific combination of functional groups and alkyl chain length, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
33760-10-0 |
|---|---|
Molekularformel |
C14H20ClNO3 |
Molekulargewicht |
285.76 g/mol |
IUPAC-Name |
2-chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide |
InChI |
InChI=1S/C14H20ClNO3/c1-18-12-7-6-11(9-13(12)19-2)5-3-4-8-16-14(17)10-15/h6-7,9H,3-5,8,10H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
BZEHNKYIUXOJCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCCCNC(=O)CCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)









